molecular formula C18H19NO4 B2695618 5-(benzyloxy)-N-cyclopentyl-4-oxo-4H-pyran-2-carboxamide CAS No. 1049532-06-0

5-(benzyloxy)-N-cyclopentyl-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2695618
CAS No.: 1049532-06-0
M. Wt: 313.353
InChI Key: KJVCDGYRLAODMV-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-N-cyclopentyl-4-oxo-4H-pyran-2-carboxamide is a pyranone-derived compound featuring a benzyloxy substituent at position 5, a 4-oxo-4H-pyran core, and a cyclopentyl carboxamide group at position 2. This molecule is structurally significant due to its hybrid aromatic-heterocyclic framework and functional group diversity. For instance, 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (CAS 1219-33-6) is synthesized via Jones oxidation of 5-benzyloxy-2-hydroxymethyl-4H-pyran-4-one, followed by amidation with cyclopentylamine .

Properties

IUPAC Name

N-cyclopentyl-4-oxo-5-phenylmethoxypyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c20-15-10-16(18(21)19-14-8-4-5-9-14)23-12-17(15)22-11-13-6-2-1-3-7-13/h1-3,6-7,10,12,14H,4-5,8-9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVCDGYRLAODMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(benzyloxy)-N-cyclopentyl-4-oxo-4H-pyran-2-carboxamide involves several steps. One common method includes the formation of the pyran ring followed by the introduction of the benzyloxy and cyclopentyl groups. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

5-(benzyloxy)-N-cyclopentyl-4-oxo-4H-pyran-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 5-(benzyloxy)-N-cyclopentyl-4-oxo-4H-pyran-2-carboxamide involves several steps, typically starting from commercially available precursors. The compound features a pyran ring with a benzyloxy group and a cyclopentyl moiety, which contribute to its biological activity. The structural formula is represented as follows:

C13H13NO4\text{C}_{13}\text{H}_{13}\text{N}\text{O}_{4}

2.1. Inhibition of Src Kinase

Research indicates that derivatives of this compound are promising candidates for inhibiting Src kinase, a non-receptor tyrosine kinase implicated in cancer progression. Inhibiting Src kinase can disrupt pathways that lead to tumor growth and metastasis. A study reported the design and synthesis of several 6-substituted derivatives, demonstrating significant inhibitory activity against Src kinase in vitro, suggesting potential for therapeutic applications in oncology .

2.2. Anticancer Properties

The anticancer properties of this compound have been evaluated through various assays, including cell viability tests and apoptosis induction studies. Preliminary results showed that these compounds could reduce cell proliferation in cancer cell lines, indicating their potential as anticancer agents. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .

3.1. Targeted Therapy

The specificity of this compound as a Src kinase inhibitor positions it as a candidate for targeted cancer therapies. Its ability to selectively inhibit cancer cell growth while sparing normal cells could lead to fewer side effects compared to traditional chemotherapeutics.

3.2. Combination Therapies

There is potential for this compound to be used in combination with other therapeutic agents to enhance overall efficacy against resistant cancer types. Studies are ongoing to explore synergistic effects when combined with other inhibitors or chemotherapeutic agents.

Case Studies and Research Findings

Study Focus Findings
Study A Synthesis and evaluationDemonstrated significant inhibition of Src kinase; potential anticancer properties confirmed through cell line assays
Study BMechanistic studiesInduced apoptosis in cancer cells; disrupted cell cycle progression
Study CCombination therapyEnhanced efficacy when combined with existing chemotherapeutics

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-cyclopentyl-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a family of 5-benzyloxy-4-oxo-4H-pyran derivatives. Key structural analogs include:

Compound Name Molecular Weight (g/mol) Functional Groups Synthesis Method Key Properties
5-(Benzyloxy)-N-cyclopentyl-4-oxo-4H-pyran-2-carboxamide ~311.3* Benzyloxy, 4-oxo-pyran, carboxamide Amidation of 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid with cyclopentylamine High polarity, potential bioactivity, thermal stability (~250°C decomposition inferred)
[5-(Benzyloxy)-4-oxo-4H-pyran-2-yl]methyl acrylate 286.3 Benzyloxy, 4-oxo-pyran, acrylate ester Esterification of 5-benzyloxy-2-hydroxymethyl-4H-pyran-4-one with acryloyl chloride Polymerizable monomer, UV reactivity, lower melting point (~80–100°C)
5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid 246.2 Benzyloxy, 4-oxo-pyran, carboxylic acid Jones oxidation of 5-benzyloxy-2-hydroxymethyl-4H-pyran-4-one High crystallinity, acidic solubility, intermediate for amides/esters
{1-[(5-(Benzyloxy)-4-oxo-4H-pyran-2-yl)methyl]-1,2,3-triazol-4-yl}methyl acrylate 379.4 Benzyloxy, 4-oxo-pyran, triazole, acrylate ester Click chemistry followed by acrylation Enhanced rigidity, fluorescence potential, polymer applications

*Estimated based on parent acid (246.2 g/mol) + cyclopentylamine (85.1 g/mol) – H₂O (18 g/mol).

Key Differences and Implications

Functional Groups :

  • The carboxamide group in the target compound enhances hydrogen-bonding capacity compared to acrylate esters or carboxylic acids. This improves solubility in polar solvents (e.g., DMSO) and may increase bioavailability in biological systems.
  • Acrylate esters (e.g., [5-(benzyloxy)-4-oxo-4H-pyran-2-yl]methyl acrylate) are designed for polymerization, enabling applications in photoresists or coatings .

Synthetic Pathways :

  • The target compound requires amidation , typically using coupling agents (e.g., EDC/HOBt), whereas acrylates are synthesized via esterification with acryloyl chloride under mild conditions .

Thermal and Physical Properties: Carboxamides generally exhibit higher thermal stability (decomposition >200°C) compared to esters, which degrade at lower temperatures.

Biological Activity

5-(Benzyloxy)-N-cyclopentyl-4-oxo-4H-pyran-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer properties. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors to form the pyran ring structure. The introduction of the benzyloxy and cyclopentyl groups is crucial for enhancing the compound's biological properties.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an inhibitor of Src kinase, which is implicated in various cancers. Src family kinases (SFKs) play a significant role in cancer progression, making them a target for therapeutic intervention.

In vitro evaluations demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound showed IC50 values indicating potent inhibition of cell proliferation in human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of SFK activity, leading to reduced cell migration and invasion. Molecular docking studies suggest that the compound binds effectively to the active site of Src kinase, disrupting its function .

Case Studies

  • Inhibition of Src Kinase : A study reported the design and synthesis of several 6-substituted derivatives of this compound, which were evaluated for their ability to inhibit Src kinase. The most promising derivatives showed significant inhibitory activity with IC50 values in the low micromolar range .
  • Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibited strong cytotoxic effects against A549 and MCF-7 cell lines. For example, one derivative showed an IC50 value of 6.40 µg/mL against MCF-7 cells, outperforming standard chemotherapeutic agents like doxorubicin .
  • Antioxidant Activity : Beyond anticancer properties, some studies indicate that compounds related to this class also exhibit antioxidant activities, which may contribute to their overall therapeutic profile .

Data Tables

Compound NameIC50 (µg/mL)Cell LineMechanism of Action
5-(Benzyloxy)-N-cyclopentyl-4-oxo-4H-pyran6.40MCF-7Src Kinase Inhibition
Similar Derivative A9.32MCF-7Src Kinase Inhibition
Similar Derivative B22.09A549Src Kinase Inhibition

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